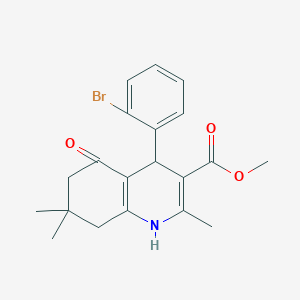
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide (TMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMPD is a redox mediator that is commonly used in various electrochemical and biochemical assays.
Mécanisme D'action
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide acts as a redox mediator by accepting electrons from the reduced form of a substrate and donating them to an oxidizing agent. The mechanism of action of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide involves the reversible one-electron transfer between the oxidized and reduced forms of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide. This allows for the measurement of the redox potential of the substrate and the determination of the rate of the electron transfer reaction.
Biochemical and Physiological Effects:
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has also been shown to induce apoptosis in cancer cells and reduce the viability of tumor cells. Additionally, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has several advantages for lab experiments. It is stable, water-soluble, and non-toxic, making it ideal for use in biological systems. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide also has a high redox potential, making it suitable for the measurement of electron transfer reactions. However, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has some limitations, including its sensitivity to light and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the study of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide. One area of research is the development of new methods for the synthesis of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide with improved yield and purity. Another area of research is the investigation of the potential therapeutic applications of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide in the treatment of cancer and other diseases. Additionally, the study of the mechanism of action of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide and its interactions with biological systems could lead to the development of new diagnostic and therapeutic tools.
Méthodes De Synthèse
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide can be synthesized using various methods, including oxidation of 2,3,5-trimethylpyrazine, 4-methylphenylhydrazine, and 1,4-dioxane. The most common method involves the oxidation of 2,3,5-trimethylpyrazine with potassium permanganate in the presence of 4-methylphenylhydrazine and 1,4-dioxane. This method yields 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide with a high purity and yield.
Applications De Recherche Scientifique
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has a wide range of scientific research applications due to its unique properties. It is commonly used as a redox mediator in various electrochemical and biochemical assays, including cyclic voltammetry, amperometry, and spectroelectrochemistry. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide is also used in the study of enzyme-catalyzed reactions, such as the oxidation of NADH by alcohol dehydrogenase. Additionally, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide is used in the study of mitochondrial respiration and the measurement of oxygen consumption.
Propriétés
IUPAC Name |
2,3,5-trimethyl-6-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-7-13(8-6-9)14-12(4)15(17)10(2)11(3)16(14)18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQGIDOXCDSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C)C)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethyl-6-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)

![1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5182787.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![12-(2,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5182801.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)
![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![1'-(3-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)

![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)